Methyl 3-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)propanoate is a chemical compound with the molecular formula and a molecular weight of 283.63 g/mol. This compound is classified as an amino acid derivative, specifically a methyl ester of a propanoic acid that contains a pyrimidine moiety substituted with chlorine and trifluoromethyl groups. The presence of these substituents suggests potential biological activity, making it of interest in medicinal chemistry and pharmaceutical development.
The synthesis of Methyl 3-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)propanoate typically involves multi-step organic reactions. The general approach can be outlined as follows:
Technical details regarding reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity but are often proprietary or vary based on specific laboratory practices.
The molecular structure of Methyl 3-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)propanoate can be depicted using its SMILES notation: COC(=O)CCNc1cc(C(F)(F)F)nc(Cl)n1
.
Methyl 3-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)propanoate can participate in various chemical reactions:
While specific mechanisms of action for Methyl 3-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)propanoate are not extensively documented, compounds with similar structures often exhibit interactions with biological targets such as enzymes and receptors.
The physical and chemical properties of Methyl 3-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)propanoate are summarized below:
Property | Value |
---|---|
Molecular Weight | 283.63 g/mol |
Molecular Formula | |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Solubility | Typically soluble in organic solvents |
These properties indicate that while detailed physical data may not be readily available, the compound's structure suggests moderate solubility in organic solvents due to its lipophilic characteristics.
Methyl 3-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)propanoate has potential applications in:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: